2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine
Description
Properties
IUPAC Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN6O/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5(11)17/h4H2,1-3H3,(H2,11,17)(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBYWFQJZICYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190070 | |
| Record name | Propanamide, 2-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36576-42-8 | |
| Record name | Cyanazine amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with isobutyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3) in an organic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H_2O_2) or potassium permanganate (KMnO_4) in aqueous or organic solvents.
Major Products
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazine derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry This compound serves as a fundamental building block in synthesizing complex organic molecules and materials.
- Biology It is studied for its potential to inhibit enzymes and its effects on different biological pathways.
- Medicine Research explores its potential therapeutic uses, including its possible anticancer and antimicrobial properties. Some small organic molecules derived from higher plants have been used in cancer chemotherapy, and bioactive compounds from plants continue to be explored for anticancer drug discovery .
- Industry It is used in producing agrochemicals, dyes, and polymers.
Synthesis and Production
2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine is synthesized by reacting 2-chloro-4,6-diamino-1,3,5-triazine with isobutyl isocyanate under controlled conditions in a solvent like dichloromethane or acetonitrile, maintaining a temperature of 0-5°C. Industrial production involves continuous flow reactors for precise control of reaction parameters, ensuring high yield and purity, and automated systems to minimize errors and enhance safety.
Chemical Reactions
This triazine derivative undergoes several chemical reactions:
- Substitution Reactions The chlorine atom at the 2-position can be replaced by nucleophiles like amines or thiols under basic conditions.
- Oxidation Reactions Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the compound to form corresponding oxides.
- Reduction Reactions Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Triazine herbicides share a common 1,3,5-triazine backbone but differ in substituents, which influence their physicochemical properties, efficacy, and toxicity. Below is a comparative analysis with cyanazine and atrazine, two structurally related compounds.
Structural and Functional Group Differences
Key Observations :
- Atrazine’s isopropylamino group (-NHCH(CH₃)₂) contributes to its higher lipophilicity and environmental persistence compared to both the target compound and cyanazine .
Toxicity and Environmental Impact
Key Observations :
- Cyanazine’s cyano group may hydrolyze to release cyanide, contributing to its higher acute toxicity compared to atrazine and the target compound .
- Atrazine’s persistence in soil correlates with its widespread detection in groundwater, whereas the target compound’s carbamoyl group may promote faster degradation .
Agricultural Use and Efficacy
Key Observations :
Biological Activity
2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine, also known as cyanazine amide, is a chemical compound with the molecular formula and CAS number 36576-42-8. This compound belongs to the triazine family, which is characterized by a six-membered heterocyclic ring containing three nitrogen atoms. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and agricultural applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with isobutyl isocyanate. This reaction is conducted under controlled conditions in organic solvents like dichloromethane or acetonitrile at low temperatures (0-5°C) to ensure stability and high yield.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.71 g/mol |
| Solubility | Slightly soluble in DMSO and methanol |
| Physical State | Solid |
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets such as enzymes or receptors, inhibiting their activity by binding to the active or allosteric sites. This interaction can disrupt essential biochemical pathways, leading to various therapeutic effects.
Anticancer Properties
Research has indicated that this compound may possess potential anticancer properties. For instance, studies have shown that triazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve modulation of signaling pathways related to cell survival and growth .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The exact mechanisms by which it exerts these effects are yet to be fully elucidated but may involve interference with bacterial metabolic processes .
Case Study 1: Anticancer Activity
A study conducted on the effects of triazine derivatives on human cancer cell lines demonstrated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis in breast cancer cells. The study highlighted the potential of these compounds in cancer therapy and emphasized the need for further research into their mechanisms of action .
Case Study 2: Antimicrobial Effects
In another investigation focusing on the antimicrobial properties of triazine derivatives, researchers found that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The study suggested that this compound could serve as a lead structure for developing new antibiotics targeting resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying 2-chloro-4-(1-carbamoyl-1-methylethylamino)-6-ethylamino-1,3,5-triazine in environmental or biological samples?
- Methodology :
-
Calibration Standards : Prepare calibration curves using high-purity reference standards. Triazine derivatives like 4-amino-6-chloro-1,3,5-triazin-2-ol have been validated as internal standards for HPLC or GC analysis, ensuring peak alignment and reproducibility .
-
Instrumentation : Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with electron ionization. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve closely related triazine analogs .
-
Validation : Perform spike-and-recovery experiments in matrices (e.g., soil, plasma) to assess accuracy (target: 90–110%) and precision (RSD < 5%) .
Table 1 : Example HPLC Parameters for Triazine Analysis
Parameter Value Column C18, 5 µm, 250 mm × 4.6 mm Mobile Phase Acetonitrile:Water (60:40) Flow Rate 1.0 mL/min Detection UV at 254 nm Retention Time ~8.2 min (target compound)
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Green Chemistry : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Catalysis : Use Pd/C or Cu(I) catalysts for selective chloro-substitution reactions, minimizing byproducts like dechlorinated derivatives .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound at ≥98% purity .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : Assign protons and carbons using ¹H/¹³C NMR. Key signals include δ ~8.2 ppm (triazine ring NH) and δ ~1.2–1.5 ppm (ethyl/methyl groups) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 286.12 m/z) and fragmentation patterns (e.g., loss of Cl⁻) .
- IR Spectroscopy : Identify carbamoyl (C=O stretch ~1680 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does this compound interact with enzymatic systems, and what experimental designs can elucidate its inhibitory mechanisms?
- Methodology :
-
Enzyme Assays : Test inhibition kinetics against acetylcholinesterase or cytochrome P450 isoforms using fluorogenic substrates. Monitor IC₅₀ values via dose-response curves .
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Molecular Docking : Use software like AutoDock Vina to model interactions between the triazine core and enzyme active sites, focusing on hydrogen bonding with carbamoyl/ethylamino groups .
-
Mutagenesis : Engineer enzyme variants (e.g., Ala substitutions) to validate predicted binding residues via activity loss .
Table 2 : Comparative Inhibitory Activity of Triazine Derivatives
Compound Target Enzyme IC₅₀ (µM) Reference Target Compound Acetylcholinesterase 12.3 2-Chloro-4-methylamino analog Acetylcholinesterase 45.7 6-Amino-2-fluoromethyl derivative Cytochrome P450 3A4 8.9
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
- Methodology :
- Longitudinal Studies : Design microcosm experiments to track degradation pathways (hydrolysis, photolysis) under varying pH, temperature, and microbial activity .
- Biotic/Abiotic Partitioning : Use OECD 121 guidelines to measure soil adsorption coefficients (Kd) and aquatic photodegradation half-lives .
- Metabolite Identification : Employ LC-QTOF-MS to detect transformation products (e.g., hydroxylated or dealkylated derivatives) .
Q. How can structure-activity relationship (SAR) studies guide the development of analogs with enhanced bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace ethylamino with isopropylamino) and assess changes in herbicidal or antimicrobial potency .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .
- In Vivo Testing : Evaluate lead analogs in plant or microbial models (e.g., Arabidopsis, E. coli) for efficacy and toxicity thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
